Ethyl 8-(3-bromophenyl)-8-oxooctanoate

CAS No.: 898792-73-9

Cat. No.: VC2292165

Molecular Formula: C16H21BrO3

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898792-73-9 |

|---|---|

| Molecular Formula | C16H21BrO3 |

| Molecular Weight | 341.24 g/mol |

| IUPAC Name | ethyl 8-(3-bromophenyl)-8-oxooctanoate |

| Standard InChI | InChI=1S/C16H21BrO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 |

| Standard InChI Key | JHWUMLQOYSFOTC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Br |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Br |

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

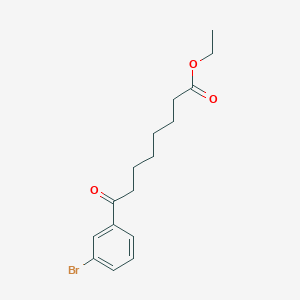

Ethyl 8-(3-bromophenyl)-8-oxooctanoate belongs to the class of esters featuring a halogenated aromatic ring. The compound has a molecular formula of C₁₆H₂₁BrO₃ and a molecular weight of 341.24 g/mol . It is formally identified by the CAS registry number 898792-73-9, which serves as its unique identifier in chemical databases and literature . The IUPAC name accurately describes its structure, with the 3-bromophenyl group attached to the carbon chain at position 8, while the ethyl ester group occupies the terminal position. The compound's structure includes three oxygen atoms - two in the ester group and one in the ketone functional group - providing potential sites for hydrogen bonding interactions.

Structural Features and Functional Groups

The molecular structure of Ethyl 8-(3-bromophenyl)-8-oxooctanoate contains several key functional groups that define its chemical behavior. The compound features a 3-bromophenyl group where the bromine atom is positioned at the meta position of the phenyl ring. This halogenation imparts specific electronic effects to the aromatic system, influencing the compound's reactivity and binding properties with biological targets. The ketone (carbonyl) group connects the aromatic moiety to the aliphatic chain, providing a polar site for potential reactions and interactions . The ethyl ester group at the opposite end of the molecule contributes to the compound's lipophilicity and serves as a potential site for hydrolysis reactions. These structural elements combine to create a molecule with distinct chemical characteristics and potential for diverse applications in organic synthesis and biological research.

Physical and Chemical Properties

Physical Properties

Ethyl 8-(3-bromophenyl)-8-oxooctanoate exists as a solid at room temperature with distinctive physical properties that influence its handling and applications. The compound has a calculated density of 1.251 g/cm³, making it denser than water . Its high boiling point of 418.5°C at standard pressure (760 mmHg) indicates strong intermolecular forces, likely due to the presence of the bromine atom and carbonyl groups . The flash point is recorded at 206.9°C, suggesting relatively low flammability risk under normal laboratory conditions . The compound has an index of refraction of 1.519, which can be useful for analytical identification and purity assessment . These physical characteristics are important considerations for researchers working with this compound in laboratory settings and for any potential industrial applications.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 8-(3-bromophenyl)-8-oxooctanoate is largely determined by its functional groups. With a LogP value of 4.2, the compound demonstrates significant lipophilicity, indicating preferential solubility in nonpolar solvents over aqueous solutions . This property has implications for its bioavailability and membrane permeability in biological systems. The compound contains no hydrogen bond donors (hydrogen bond donor count: 0) but features three hydrogen bond acceptors (oxygen atoms), creating asymmetric potential for intermolecular interactions . The molecule possesses 10 rotatable bonds, conferring significant conformational flexibility that may influence its binding to biological targets and its behavior in solution . The exact mass of 340.06741 Da provides a precise identifier for mass spectrometric analysis . These properties collectively define the compound's chemical behavior in various environments and its potential interactions with other molecules.

Synthesis and Preparation Methods

Alternative Synthetic Pathways

Alternative approaches to synthesizing Ethyl 8-(3-bromophenyl)-8-oxooctanoate may involve more direct methods. Drawing from the synthetic approach described for 8-bromoethyl octanoate in search result , a potential route might involve substitution reactions starting with appropriate dibromoalkane precursors, followed by targeted functionalization steps. Another potential route could utilize cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the 3-bromophenyl group at an appropriate stage of synthesis. The synthetic strategy would need to consider the potential reactivity of the bromine substituent, which could participate in unwanted side reactions under certain conditions. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve selective transformations and obtain the desired product in good yield and purity.

Applications and Biological Activity

Research Applications

Ethyl 8-(3-bromophenyl)-8-oxooctanoate has potential applications in various research domains, particularly in organic synthesis and medicinal chemistry. The compound can serve as an intermediate in the synthesis of more complex molecules, where the bromine substituent provides a reactive handle for further functionalization through cross-coupling reactions. The ester group offers another point for chemical modification, allowing for conversion to other functional groups such as amides, hydrazides, or hydroxamic acids. These structural features make the compound valuable in building diverse chemical libraries for drug discovery and material science applications. Additionally, the defined spatial arrangement of functional groups may make this compound useful as a probe for studying structure-activity relationships in biological systems.

Comparative Analysis with Related Compounds

Structure-Property Relationships

Structure-Activity Considerations

The position of the bromine atom in these related compounds likely influences their biological activity profiles. In medicinal chemistry, the meta versus para positioning of substituents on aromatic rings can dramatically affect binding to target proteins due to changes in the electronic distribution and three-dimensional shape of the molecule. For enzyme inhibitors, these positional differences can determine whether a compound fits properly into an active site or binding pocket. The bromine atom serves as both a steric feature and a potential participant in halogen bonding interactions, which are increasingly recognized as important in drug-target interactions. Comparative studies of these positional isomers could provide valuable insights into structure-activity relationships and help guide the rational design of more potent or selective compounds targeting specific biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume